![molecular formula C4H4BrNO3S B2937524 5-Bromofuran-2-sulfonamide CAS No. 1017264-48-0](/img/structure/B2937524.png)
5-Bromofuran-2-sulfonamide
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Overview
Description
5-Bromofuran-2-sulfonamide is a chemical compound with a molecular weight of 226.05 . It is a white to yellow to light brown powder .
Synthesis Analysis
The synthesis of sulfonamide derivatives, including 5-Bromofuran-2-sulfonamide, has been achieved through a self-templation approach . The process involves the alkylation reaction of the sulfonamide moieties .Molecular Structure Analysis
The molecular structure of 5-Bromofuran-2-sulfonamide consists of a sulfur atom with two double bonds to oxygens, one S–C sigma bond, and one S–N sigma bond . The nitrogen can be bonded to two protons, two alkyl groups, or one of each .Chemical Reactions Analysis
Sulfonamides, including 5-Bromofuran-2-sulfonamide, can be modified, degraded, or used as nutrients by some bacteria . They can also be synthesized from cheaply available 2-bromofuran through a series of reactions including aromatic sulfonation, sulfonamide .Physical And Chemical Properties Analysis
5-Bromofuran-2-sulfonamide is a powder with a melting point of 98-99°C . The crystal forms of sulfonamides, including 5-Bromofuran-2-sulfonamide, are of great interest due to their ability to modify the physical properties of the active pharmaceutical ingredient .Scientific Research Applications
Chemical Synthesis
5-Bromofuran-2-sulfonamide is a chemical compound with the molecular weight of 226.05 . It’s often used in chemical synthesis due to its unique structure and properties . The compound is typically stored at room temperature and comes in a powder form .
Precursor for Polymers
Sulfonimidates, a class of organosulfur compounds to which 5-Bromofuran-2-sulfonamide belongs, have been utilized as precursors for polymers . The decomposition of sulfonimidates at elevated temperatures can lead to the formation of poly (oxothiazene) polymers .
Drug Synthesis
Sulfonimidates, including 5-Bromofuran-2-sulfonamide, have been used in the synthesis of sulfoximine and sulfonimidamide drug candidates . These compounds have gained prominence due to their medicinal chemistry properties .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .
Synthesis of Other Organosulfur Compounds
Sulfonimidates have seen a resurgence in interest as intermediates to access other important organosulfur compounds . This makes 5-Bromofuran-2-sulfonamide a valuable compound in the synthesis of a wide range of organosulfur compounds .
Biological Research
Sulfonamide derivatives, such as 5-Bromofuran-2-sulfonamide, have been studied for their biological effects . These studies often focus on the synthesis of these compounds and their potential applications in biological research .
Safety And Hazards
properties
IUPAC Name |
5-bromofuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTHDEPHDIPOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-2-sulfonamide | |
CAS RN |
1017264-48-0 |
Source
|
Record name | 5-bromofuran-2-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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